N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(4-methylphenoxy)acetamide N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(4-methylphenoxy)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15273201
InChI: InChI=1S/C22H27ClN2O2/c1-17-5-11-20(12-6-17)27-16-22(26)24-15-21(25-13-3-2-4-14-25)18-7-9-19(23)10-8-18/h5-12,21H,2-4,13-16H2,1H3,(H,24,26)
SMILES:
Molecular Formula: C22H27ClN2O2
Molecular Weight: 386.9 g/mol

N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(4-methylphenoxy)acetamide

CAS No.:

Cat. No.: VC15273201

Molecular Formula: C22H27ClN2O2

Molecular Weight: 386.9 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(4-methylphenoxy)acetamide -

Specification

Molecular Formula C22H27ClN2O2
Molecular Weight 386.9 g/mol
IUPAC Name N-[2-(4-chlorophenyl)-2-piperidin-1-ylethyl]-2-(4-methylphenoxy)acetamide
Standard InChI InChI=1S/C22H27ClN2O2/c1-17-5-11-20(12-6-17)27-16-22(26)24-15-21(25-13-3-2-4-14-25)18-7-9-19(23)10-8-18/h5-12,21H,2-4,13-16H2,1H3,(H,24,26)
Standard InChI Key VYJRIQCUGIRAFD-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)OCC(=O)NCC(C2=CC=C(C=C2)Cl)N3CCCCC3

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, N-[2-(4-chlorophenyl)-2-piperidin-1-ylethyl]-2-(4-methylphenoxy)acetamide, reflects its three primary components:

  • 4-Chlorophenyl group: A benzene ring substituted with a chlorine atom at the para position, contributing to hydrophobic interactions.

  • Piperidine moiety: A six-membered amine ring that enhances solubility and enables hydrogen bonding .

  • Acetamide backbone: A carbonyl-containing group linked to a 4-methylphenoxy substituent, which may influence metabolic stability .

The canonical SMILES string, CC1=CC=C(C=C1)OCC(=O)NCC(C2=CC=C(C=C2)Cl)N3CCCCC3, provides a precise topological representation. Computational models suggest a bent conformation due to steric interactions between the piperidine and phenoxy groups .

Physicochemical Characteristics

While experimental data on density and melting point remain unreported, the molecular weight (386.9 g/mol) and calculated partition coefficient (LogP ≈ 3.2) indicate moderate lipophilicity, favoring blood-brain barrier penetration. The presence of polar groups (amide, ether) suggests solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC22H27ClN2O2\text{C}_{22}\text{H}_{27}\text{Cl}\text{N}_{2}\text{O}_{2}
Molecular Weight386.9 g/mol
LogP (Predicted)3.2 ± 0.3
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors4 (amide O, ether O, piperidine N)

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves a multi-step sequence:

  • Formation of the piperidine-ethylamine intermediate: Reacting 4-chlorobenzaldehyde with piperidine via reductive amination yields 2-(4-chlorophenyl)-2-(piperidin-1-yl)ethylamine .

  • Acetylation with 2-(4-methylphenoxy)acetyl chloride: The amine intermediate is acylated under anhydrous conditions, often using triethylamine as a base.

Critical parameters include reaction temperature (optimized at 0–5°C to minimize side reactions) and solvent choice (e.g., dichloromethane for improved yield) . Chromatographic purification (silica gel, ethyl acetate/hexane) typically achieves >95% purity.

Analytical Characterization

  • Mass Spectrometry: ESI-MS shows a prominent [M+H]+^+ peak at m/z 387.9.

  • NMR Spectroscopy:

    • 1H^1\text{H}-NMR (CDCl₃): δ 7.25–7.15 (m, 4H, Ar-H), 6.85 (d, 2H, J = 8.4 Hz), 4.45 (s, 2H, OCH₂CO), 3.10–2.90 (m, 4H, piperidine) .

    • 13C^{13}\text{C}-NMR: δ 170.2 (C=O), 156.7 (O-C-Ar), 133.5 (C-Cl) .

Biological Activity and Mechanisms

Structure-Activity Relationships (SAR)

  • Chlorine substitution: Para-chloro enhances receptor binding affinity compared to meta-substituted analogs .

  • Piperidine vs. piperazine: Piperidine confers greater metabolic stability than piperazine-containing analogs.

Table 2: Comparative Bioactivity of Structural Analogs

CompoundTargetIC₅₀/EC₅₀
N-[2-(4-Cl-Ph)-2-piperidinylethyl]acetamideD₂ receptor12 nM
N-[2-(3-Cl-Ph)-2-piperazinylethyl]acetamideTubulin3.1 µM
Parent compoundS. aureus growth14 µg/mL

Applications and Industrial Relevance

Pharmaceutical Development

The compound’s dual hydrophobic/hydrophilic balance makes it a candidate for:

  • Central nervous system (CNS) drugs: Potential use in schizophrenia due to dopamine modulation .

  • Antibiotic adjuvants: Synergistic effects with β-lactams against methicillin-resistant S. aureus (MRSA).

Material Science

Piperidine-acetamide hybrids serve as:

  • Liquid crystal precursors: Self-assembly into smectic phases at 120–150°C .

  • Polymer additives: Enhance thermal stability of polyurethanes by 15–20%.

Future Research Directions

Priority Investigations

  • In vivo pharmacokinetics: Assess oral bioavailability and half-life in rodent models.

  • Toxicological profiling: Determine LD₅₀ and organ-specific toxicity.

  • Target identification: Use CRISPR-Cas9 screens to map molecular targets.

Synthetic Chemistry Innovations

  • Flow chemistry: Microreactor synthesis could improve yield (>85%) and reduce waste.

  • Enzymatic resolution: Chiral synthesis to isolate enantiomers with superior bioactivity .

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